molecular formula C14H10FN3O2S B2614793 N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-46-2

N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2614793
CAS No.: 851944-46-2
M. Wt: 303.31
InChI Key: HIDBKBKSZDNGNF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a high-purity chemical compound designed for pharmaceutical and anticancer research applications. This small molecule features the privileged thiazolo[3,2-a]pyrimidine scaffold, a bicyclic heterocyclic system known for its broad bioactivity profile and relevance in medicinal chemistry . The compound's structure incorporates a 3-fluoro-4-methylphenyl carboxamide moiety at the 6-position, a design that enhances its potential as a bioactive agent. The strategic introduction of fluorine atoms in similar molecular frameworks is a well-established medicinal chemistry strategy, as fluorine incorporation often improves metabolic stability, membrane permeability, and bioavailability due to its high electronegativity and small atomic radius . Thiazolopyrimidine derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology research, where they function as key scaffolds in developing targeted therapies . These compounds are recognized as purine antagonists and have shown promising antiproliferative activities against various human cancer cell lines in preclinical research . The specific substitution pattern of this compound, particularly the fluorine atom and methyl group on the phenyl ring, may influence its electronic properties, lipophilicity, and molecular interactions with biological targets, making it a valuable chemical tool for structure-activity relationship (SAR) studies in drug discovery programs. Researchers can utilize this compound as a building block for developing novel therapeutic agents or as a reference standard in biological screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDBKBKSZDNGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of 3-fluoro-4-methylaniline with a thiazolo[3,2-a]pyrimidine derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolo[3,2-a]pyrimidine core .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar thiazolopyrimidine structures exhibit promising anticancer properties. For instance:

  • In vitro studies : Several derivatives were tested against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results showed significant antiproliferative effects, suggesting potential therapeutic applications in oncology .

Target Identification

The identification of molecular targets for N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is crucial for understanding its therapeutic potential. Studies utilizing molecular docking techniques have been employed to predict binding affinities with various enzymes and receptors involved in cancer progression .

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer activity of similar thiazolopyrimidine derivatives using the National Cancer Institute's NCI-60 screening program. Compounds showed varying degrees of efficacy against different cancer cell lines, underscoring the importance of structural modifications on biological activity .
  • Pharmacokinetics : Research has also focused on the pharmacokinetic properties of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles to better understand their viability as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), leading to reduced synthesis of nucleotides and subsequent inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiazolo[3,2-a]pyrimidine scaffold is versatile, with modifications to the aryl or carboxamide groups significantly altering biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Analogues of Thiazolo[3,2-a]pyrimidine-6-carboxamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Properties Source
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl 289.3 β1i (31%), β5i (32%) inhibition (immunoproteasome)
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenethyl 329.4 Industrial-grade synthesis; no explicit bioactivity reported
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl, 7-methyl 393.4 Structural characterization via crystallography; pharmacological properties inferred from pyrimidine class
2-Methyl-5-((3-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid (3c) 3-Nitrophenyl, sulfonic acid 468.4 High yield (90.6%); IR and NMR data reported
N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) (Di-S54) Disulfide-linked dimer 648.7 Investigated for amyloid modulation via protein-protein interactions

Key Observations

Bioactivity Modulation: The furan-2-ylmethyl derivative (Compound 22, ) shows moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%), suggesting that smaller heterocyclic substituents may favor target engagement. In contrast, bulkier aryl groups (e.g., 4-methoxyphenethyl in ) are associated with industrial-scale synthesis but lack explicit bioactivity data, possibly due to reduced solubility or metabolic instability.

Sulfonic acid derivatives (e.g., 3c in ) exhibit high polarity, which may limit cellular uptake but improve aqueous solubility for in vitro assays.

Crystallographic Insights :

  • The 5-(4-methoxyphenyl)-7-methyl analog () adopts a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. This geometry could influence binding pocket compatibility in protein targets.

Synthetic Accessibility :

  • Industrial-grade synthesis of N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (purity: 99%, ) highlights scalability for derivatives with methoxy or phenethyl groups.

Biological Activity

N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties and ability to interact with various molecular targets.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

C13H10FN3O2S\text{C}_{13}\text{H}_{10}\text{F}\text{N}_3\text{O}_2\text{S}

Key Features:

  • Fluorinated Phenyl Group : The presence of a 3-fluoro substituent on the phenyl ring enhances the compound's lipophilicity and biological activity.
  • Thiazolo[3,2-a]pyrimidine Core : This structural motif is associated with various pharmacological activities, including anticancer and antimicrobial effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to inhibit key biological pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis.
  • Receptor Binding : It may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its structural characteristics allow it to target cancer cell proliferation effectively.

Case Study: Antitumor Efficacy

A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The fluorinated phenyl group in this compound contributes to its enhanced potency.

Cell LineIC50 (µM)Reference
A431 (Vulvar Carcinoma)10
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes.

Research Findings

In vitro studies indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Thiazolo[3,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Fluorinated Phenyl Group : The fluorinated substituent can be introduced via electrophilic aromatic substitution or other coupling methods.

Summary of Synthesis Steps

  • Reaction of 3-fluoro-4-methylaniline with a thiazolopyrimidine precursor.
  • Cyclization under acidic conditions to form the thiazolo[3,2-a]pyrimidine core.
  • Purification through recrystallization or chromatography.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:

Core Formation : Condensation of thiazolo[3,2-a]pyrimidine-5-one derivatives with appropriate carboxamide precursors. describes similar routes using ethyl carboxylate intermediates reacted with amines under reflux conditions .

Substituent Introduction : The 3-fluoro-4-methylphenyl group is introduced via coupling reactions. highlights the use of K₂CO₃ as a base and DMF as a solvent for alkylation/arylation steps .

Purification : Recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography ensures purity .

Q. How is the structural identity of this compound validated post-synthesis?

  • Methodological Answer : A combination of techniques is used:
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX software for refinement) resolves bond lengths, angles, and ring puckering .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent integration and coupling patterns (e.g., methoxy groups at δ ~3.71 ppm; aromatic protons at δ 6.8–7.2 ppm) .
  • IR : Validates carbonyl (C=O) and amide (N-H) stretches .
  • Mass Spectrometry : Verifies molecular ion peaks and fragmentation patterns.

Q. What analytical techniques ensure compound purity and stability during storage?

  • Methodological Answer :
  • HPLC : Monitors purity (>95% by reverse-phase methods) and detects degradation products .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition temperatures above 200°C for similar thiazolo-pyrimidines) .
  • Storage : Anhydrous conditions at −20°C in amber vials to prevent hydrolysis/oxidation .

Advanced Questions

Q. How can conformational analysis of the thiazolo-pyrimidine ring be systematically performed?

  • Methodological Answer :
  • X-ray Diffraction : Quantifies ring puckering using Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles). For example, deviations of ~0.224 Å from planarity indicate a flattened boat conformation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with crystallographic data .
  • Dynamic NMR : Detects ring-flipping barriers in solution (if applicable) .

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) across studies be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Dose-Response Curves : Use consistent concentrations (e.g., 1 nM–100 µM) and controls (e.g., DMSO vehicle) .
  • Enzyme Source : Ensure identical immunoproteasome subunits (β1i/β5i) are tested .
  • Compound Integrity : Verify purity via HPLC and exclude stereochemical impurities (e.g., chiral centers in the carboxamide group) .
  • Data Reprodubility : Triplicate experiments with statistical analysis (e.g., ANOVA).

Q. What strategies optimize the carboxamide coupling efficiency during synthesis?

  • Methodological Answer :
  • Coupling Agents : EDCl/HOBt or DCC promote amide bond formation with minimal racemization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature Control : Mild heating (40–60°C) balances reaction rate and side-product formation .

Q. How are hydrogen-bonding interactions in the crystal lattice analyzed to predict solubility and stability?

  • Methodological Answer :
  • Graph Set Analysis : Classifies hydrogen bonds (e.g., C—H···O bifurcated bonds) into motifs (e.g., R₂²(8)) using SHELXPRO and Mercury software .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., % contribution of H···O/N interactions) .
  • Solubility Prediction : Correlate H-bond density with experimental solubility in DMSO/water mixtures .

Biological Activity Data (Example Table)

Compound Analogβ1i Inhibition (%)β5i Inhibition (%)Reference
N-(furan-2-ylmethyl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide31%32%
N-benzyl derivatives19–23%23–32%

Note: Data adapted from immunoproteasome inhibition assays .

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